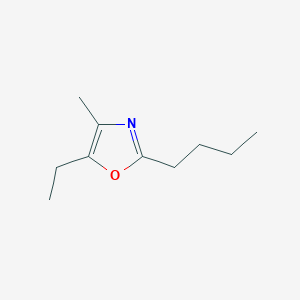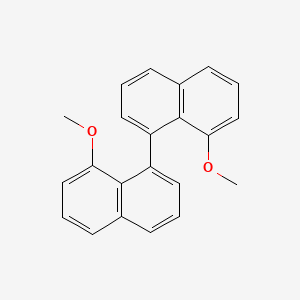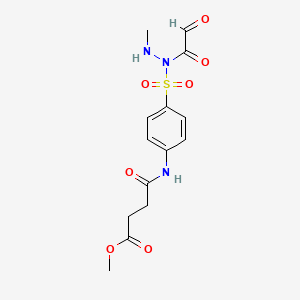
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- is a chemical compound with the molecular formula C22H20O4. This compound is a derivative of chrysenediol, which is a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the tetrahydro derivative of chrysenediol.
Méthodes De Préparation
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- can be achieved through several synthetic routes. One common method involves the acetylation of 1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically include refluxing the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent diol form. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Hydrolysis using aqueous sodium hydroxide can convert the acetate groups back to hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride will regenerate the diol .
Applications De Recherche Scientifique
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The acetate groups can also influence the compound’s solubility and bioavailability, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- can be compared with similar compounds such as:
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: This compound has a similar structure but differs in the aromatic ring system. It is used in similar applications but may have different reactivity and properties.
1,2,4-Butanetriol: This compound is an alcohol with three hydroxyl groups and is used in the synthesis of polyesters and as a solvent. .
The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- lies in its specific structure and the presence of acetate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
80433-90-5 |
|---|---|
Formule moléculaire |
C22H20O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[(1R,2R)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m1/s1 |
Clé InChI |
UWMIFMGEZWMYAJ-FGZHOGPDSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CCC2=C([C@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
SMILES canonique |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


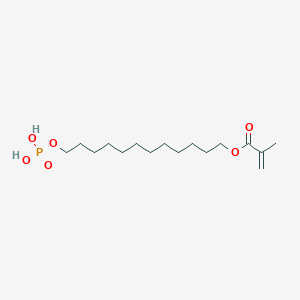
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
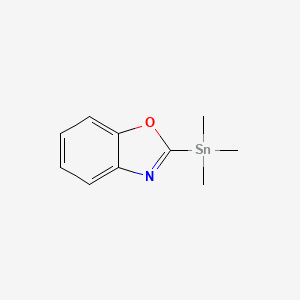
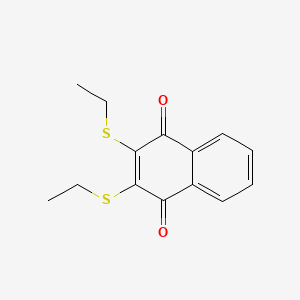
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
